5-Bromo-1-cyclopentyl-6-fluorobenzimidazole
Description
Properties
IUPAC Name |
5-bromo-1-cyclopentyl-6-fluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2/c13-9-5-11-12(6-10(9)14)16(7-15-11)8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUPBRKZTUHLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=CC(=C(C=C32)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742883 | |
| Record name | 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-22-5 | |
| Record name | 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
4-Bromo-5-fluoro-1,2-phenylenediamine serves as the primary precursor. Its synthesis begins with nitration and subsequent reduction of 4-bromo-2-fluoroaniline, followed by bromination at the 5-position. Alternative routes utilize Pd-catalyzed cross-coupling to introduce bromine post-cyclization.
Cyclopentyl Group Introduction
Cyclopentylamine reacts with the diamine precursor under acidic conditions (HCl or acetic acid) to form the N1-substituted benzimidazole. A representative protocol from patent WO2011099832A2 involves refluxing 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) with cyclopentylamine (1.2 eq) in acetic acid at 110°C for 12 hours, achieving a 68–72% yield.
Table 1: Cyclization Reaction Optimization
| Parameter | Condition Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80–120 | 110 | +15% |
| Acid Catalyst | HCl, H2SO4, CH3COOH | CH3COOH | +20% |
| Reaction Time (hr) | 8–16 | 12 | +10% |
| Molar Ratio (diamine:amine) | 1:1–1:1.5 | 1:1.2 | +8% |
Halogenation and Functional Group Interconversion
Post-cyclization halogenation is employed when direct synthesis of the brominated precursor is challenging.
Electrophilic Bromination
Bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane or DMF introduces bromine at the 5-position. A protocol from EP0563001A1 uses NBS (1.1 eq) with catalytic FeCl3 at 0–5°C, yielding 85–90% brominated product.
Fluorine Retention Strategies
The 6-fluoro group is preserved using protecting groups (e.g., trimethylsilyl) during bromination. Deprotection with tetrabutylammonium fluoride (TBAF) restores the fluorine atom without side reactions.
Transition-Metal-Catalyzed Coupling
Palladium and copper catalysts enable late-stage functionalization, enhancing modularity.
Buchwald-Hartwig Amination
Cyclopentylamine is introduced via Pd2(dba)3/Xantphos catalysis. A 2023 study achieved 92% yield using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in toluene at 100°C.
Suzuki-Miyaura Coupling
For analogs, aryl boronic acids couple with brominated intermediates. While less common for cyclopentyl groups, this method offers regioselectivity for derivatives.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted cyclopentylamine and dihydrobenzimidazole byproducts. HPLC purity exceeds 98%.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 6.8 Hz, 1H), 4.21 (quin, J = 7.2 Hz, 1H), 2.15–1.85 (m, 8H).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclization | 68–72 | 98 | 120 | High |
| Post-Bromination | 85–90 | 95 | 150 | Moderate |
| Buchwald-Hartwig | 90–92 | 99 | 220 | Low |
Key Findings :
-
Cyclization balances cost and scalability for industrial applications.
-
Transition-metal methods offer higher purity but require costly catalysts.
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Electrophilic bromination is optimal for small-scale, high-yield synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopentyl-6-fluorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl compounds .
Scientific Research Applications
5-Bromo-1-cyclopentyl-6-fluorobenzimidazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-cyclopentylbenzimidazole: Lacks the fluorine substituent, leading to different chemical properties and reactivity.
6-Fluoro-1-cyclopentylbenzimidazole:
5-Bromo-6-fluorobenzimidazole: Lacks the cyclopentyl group, resulting in different steric and electronic effects
Uniqueness
5-Bromo-1-cyclopentyl-6-fluorobenzimidazole is unique due to the combination of bromine, cyclopentyl, and fluorine substituents on the benzimidazole ring. This unique structure imparts specific chemical properties, such as enhanced reactivity and potential for diverse applications in various fields of research.
Biological Activity
5-Bromo-1-cyclopentyl-6-fluorobenzimidazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H11BrF2N2
- Molecular Weight : 303.13 g/mol
- IUPAC Name : this compound
Key Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Antimicrobial Effects
Research has also highlighted the antimicrobial activity of this compound. In vitro assays demonstrated that this compound showed notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism of action is believed to involve disruption of bacterial cell membrane integrity, although further studies are required to elucidate the exact pathways involved.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. A specific study indicated that it acts as a selective inhibitor of certain kinases involved in cancer progression. The inhibition was quantified using IC50 values, which demonstrated low micromolar activity against target enzymes, suggesting its potential as a lead compound for drug development.
Case Study 1: Cytotoxicity Assessment
In a comparative study involving multiple benzimidazole derivatives, this compound was found to be one of the most potent compounds. The study utilized MTT assays to determine cell viability across different concentrations, revealing an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted where the compound was subjected to disk diffusion methods against various bacterial strains. The results indicated a zone of inhibition measuring up to 20 mm against S. aureus, highlighting its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
- Enzyme Inhibition : Competitive inhibition at active sites on kinases involved in cellular signaling.
Q & A
Q. What are the key synthetic routes for preparing 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzimidazole precursors under controlled halogenation and alkylation conditions. For example, bromination and fluorination steps require precise stoichiometric ratios of reagents like N-bromosuccinimide (NBS) and Selectfluor™. Reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) significantly impact regioselectivity and purity . Purification via column chromatography with gradients of ethyl acetate/hexane is standard, yielding >95% purity.
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, DMF, 70°C | 75–85 | 90 |
| Cyclopentylation | Cyclopentyl chloride, K₂CO₃, THF | 60–70 | 85 |
| Fluorination | Selectfluor™, MeCN, 60°C | 50–65 | 95 |
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C-NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, aromatic fluorines deshielded to δ 7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 297.166). Elemental analysis ensures correct C/H/N/Br/F ratios (±0.3% tolerance) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis. Avoid exposure to humidity (>60% RH accelerates decomposition) and acidic/basic conditions (pH 5–9 is optimal). Monitor via TLC or HPLC every 6 months for degradation products like dehalogenated byproducts .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in the halogenation of benzimidazole derivatives?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate electrophilic aromatic substitution (EAS) activation energies. Bromine and fluorine preferentially occupy positions ortho to electron-withdrawing groups (e.g., existing halogens) due to lower ΔG‡. Compare simulated NMR shifts with experimental data to validate models .
Q. What strategies resolve contradictions in biological activity data for halogenated benzimidazoles across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from kinase inhibition assays (e.g., IC₅₀ values) using standardized protocols (e.g., ATP concentration, incubation time).
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., cyclopentyl vs. methyl groups) on binding affinity via molecular docking (e.g., AutoDock Vina).
- Control for solvent artifacts : Use DMSO concentrations <0.1% to avoid false positives in cell-based assays .
Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Fluorine’s electronegativity deactivates the benzimidazole ring, reducing reactivity. Optimize with Pd(PPh₃)₄ catalyst (2 mol%), K₂CO₃ base, and toluene/water (3:1) at 90°C for 12 hours. Monitor coupling efficiency via HPLC-MS to detect biaryl products .
Q. What advanced techniques characterize the compound’s polymorphic forms or solvates?
- Methodological Answer :
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated Mercury® databases to identify polymorphs.
- Differential scanning calorimetry (DSC) : Detect melting points and phase transitions (e.g., endothermic peaks at 207–210°C).
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and solvate formation under varying RH conditions .
Methodological Framework Integration
Q. How can researchers align studies on this compound with theoretical frameworks in medicinal chemistry?
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
